3-((Dimethylamino)methyl)pyrrolidin-3-ol
Description
Significance of Nitrogen Heterocycles in Complex Molecular Architectures
Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental in chemistry and biology, forming the core of many natural products like alkaloids, vitamins, hormones, and antibiotics. researchgate.netmdpi.com Their importance in organic synthesis is immense, serving as versatile building blocks for a wide array of functional molecules. numberanalytics.com In fact, an analysis of FDA-approved small-molecule drugs revealed that 59% contain nitrogen heterocycles, highlighting their privileged status in medicinal chemistry. msesupplies.com
The utility of nitrogen heterocycles stems from their diverse chemical reactivity and structural variety. numberanalytics.com They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and dyes. numberanalytics.commsesupplies.com In pharmaceuticals, they are found in antibiotics, anticancer agents, and antivirals. numberanalytics.com In agriculture, over 70% of modern crop protection agents incorporate these heterocyclic structures. msesupplies.com Their applications also extend to materials science, where they are used as corrosion inhibitors and components of conducting polymers. msesupplies.com
| Application Area | Examples of Nitrogen Heterocycle-Based Compounds |
| Pharmaceuticals | Azithromycin (Antibiotic), Imatinib (Anticancer), Oseltamivir (Antiviral) numberanalytics.com |
| Agrochemicals | Fungicides, Herbicides, Insecticides msesupplies.com |
| Materials Science | Polypyrroles (Conducting Polymers), Quinoxaline derivatives (Corrosion Inhibitors) msesupplies.com |
| Catalysis | Imidazole-based Pd-NHC complexes msesupplies.com |
The Pyrrolidin-3-ol Core as a Versatile Synthetic Synthon
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a particularly valuable scaffold in drug discovery. nih.govnih.gov Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a key advantage in designing molecules that interact with biological targets. nih.gov The pyrrolidin-3-ol core, which features a hydroxyl group at the third position of this ring, is a versatile synthetic synthon—a building block used to introduce specific structural motifs into a molecule.
The presence of the hydroxyl group provides a reactive handle for further chemical modifications, allowing chemists to build more complex molecules. This functional group can be used to introduce a variety of other substituents or to form linkages with other molecular fragments. The synthesis of pyrrolidine-containing drugs often starts from readily available chiral precursors like 4-hydroxyproline, demonstrating the core's importance as a foundational element in multistep synthetic sequences. mdpi.com
3-Hydroxylated pyrrolidine derivatives are a significant subclass of pyrrolidines that have garnered considerable interest in chemical research. unirioja.es These compounds are often considered as aza-mimics of monosaccharides (sugar molecules), which has spurred investigation into their therapeutic potential. unirioja.es Their structural similarity to sugars makes them candidates for interacting with biological systems that recognize carbohydrates.
These derivatives are key structural units in a wide range of biologically active alkaloids, including glycosidase inhibitors and ACE inhibitors. unirioja.es The synthesis of these compounds is an active area of research, with methods being developed to create highly substituted and sterically complex versions. unirioja.es For instance, efficient processes have been developed for the preparation of chiral 3-hydroxypyrrolidine, a key intermediate for various pharmaceutical applications, emphasizing its value in industrial-scale synthesis. google.com
Structural Features and Stereochemical Considerations in Pyrrolidinol Derivatives
The structure of the pyrrolidine ring is not flat; it adopts a puckered conformation often described as "pseudorotation". nih.gov This three-dimensionality is a critical feature. Furthermore, the pyrrolidine scaffold can possess up to four stereogenic carbon atoms, meaning a single molecular formula can correspond to as many as 16 different stereoisomers. nih.gov The specific spatial arrangement of atoms, or stereochemistry, is crucial as it dictates how a molecule interacts with chiral biological environments like enzymes and receptors. beilstein-journals.org
The relative stereochemistry of substituents on the pyrrolidine ring significantly influences the molecule's chemical and biological properties. beilstein-journals.org Consequently, stereoselective synthesis—the ability to produce a specific desired stereoisomer—is a primary focus in pyrrolidine chemistry. nih.govacs.org Methods like the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides are powerful tools for creating enantiomerically enriched pyrrolidines with multiple stereocenters. mappingignorance.orgrsc.org The hydroxyl group in pyrrolidin-3-ol derivatives adds another layer of stereochemical complexity, as its orientation relative to other substituents on the ring must be precisely controlled during synthesis.
| Structural Concept | Description | Significance in Pyrrolidinol Chemistry |
| Pseudorotation | The non-planar, puckered conformation of the five-membered pyrrolidine ring. nih.gov | Contributes to the molecule's 3D shape, influencing its binding to biological targets. nih.gov |
| Stereogenic Centers | Carbon atoms bonded to four different groups, leading to chirality (left- and right-handed forms). The pyrrolidine ring can have up to four. nih.gov | Results in a large number of possible stereoisomers, each with potentially different biological activity. nih.gov |
| Stereoselective Synthesis | Chemical reactions designed to produce a single, desired stereoisomer out of many possibilities. nih.govacs.org | Essential for producing pharmacologically active compounds, as often only one isomer has the desired effect. mappingignorance.org |
Research Context of 3-((Dimethylamino)methyl)pyrrolidin-3-ol within Pyrrolidinol Chemistry
Within the extensive field of pyrrolidinol chemistry, this compound emerges as a specific derivative with a unique combination of functional groups. It incorporates the core 3-hydroxypyrrolidine structure, providing the characteristic stereochemical and conformational features of the scaffold. Additionally, it possesses a dimethylaminomethyl group at the same C3 position as the hydroxyl group, creating a quaternary, stereochemically complex center.
This tertiary amine functionality introduces a basic site into the molecule, which can influence its physicochemical properties, such as solubility and its ability to participate in acid-base interactions. The presence of both a hydroxyl group and a tertiary amine group on the same carbon makes it a 1,1-amino alcohol derivative. Such motifs can serve as valuable ligands in catalysis or as key intermediates for the synthesis of more complex target molecules in medicinal and materials chemistry. While detailed research findings on this specific compound are not widely published, its structure places it firmly within the class of multifunctional pyrrolidine building blocks designed for advanced organic synthesis.
| Property | Data for this compound |
| Molecular Formula | C₇H₁₆N₂O nih.gov |
| Molecular Weight | 144.22 g/mol evitachem.com |
| Structural Features | Pyrrolidine ring, Tertiary alcohol, Tertiary amine |
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-7(10)3-4-8-5-7/h8,10H,3-6H2,1-2H3 |
InChI Key |
WWPGEZLKLDDXQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCNC1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Dimethylamino Methyl Pyrrolidin 3 Ol and Analogues
Retrosynthetic Analysis of the 3-((Dimethylamino)methyl)pyrrolidin-3-ol Scaffold
A retrosynthetic analysis of the target molecule, this compound (I), reveals several potential strategies for its construction. The primary disconnections focus on the formation of the pyrrolidine (B122466) ring and the installation of the key functional groups at the C3 position.
One logical disconnection is across the C2-N and C5-C4 bonds, which points towards a [3+2] cycloaddition strategy. This approach would involve the reaction of an azomethine ylide with a suitable dipolarophile. The challenge lies in designing the precursors to yield the specific 3,3-disubstitution pattern.
A second approach involves disconnecting the C2-C3 and C5-N bonds, suggesting a multi-component reaction (MCR) . MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. A plausible MCR could involve an amine, an aldehyde, and a third component that incorporates the C3 and C4 atoms of the ring.
A third major disconnection can be made at the C2-C3 bond, envisioning an intramolecular cyclization . This is the basis for radical cyclization approaches, where an acyclic precursor containing the nitrogen and the future C2, C4, and C5 atoms is cyclized. The key step would be the formation of a carbon-centered radical that attacks a carbonyl group to form the C2-C3 bond and the C3-hydroxyl group simultaneously. This leads back to an acyclic amino aldehyde precursor (II), which can be derived from simpler starting materials such as an appropriate amino alcohol and an aldehyde.
(Image depicting the retrosynthetic disconnections for the target molecule)
These retrosynthetic pathways form the basis for the direct synthesis approaches discussed in the following sections.
Introduction of the Dimethylaminomethyl Moiety
The installation of the dimethylaminomethyl group onto the pyrrolidine scaffold can be achieved through several established synthetic transformations. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the pyrrolidine ring.
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. nih.gov In the context of synthesizing this compound, this strategy typically involves the reaction of a suitable keto-pyrrolidine precursor with dimethylamine (B145610) and a reducing agent. A plausible route would start from a protected 1-benzylpyrrolidin-3-one. The reaction with dimethylamine and paraformaldehyde would generate an intermediate α,β-unsaturated ketone, which can then be reduced to the desired product.
Alternatively, a one-pot reaction can be employed where the ketone, dimethylamine, and a reducing agent are mixed together. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their mildness and selectivity. researchgate.net The reaction proceeds through the in situ formation of an enamine or iminium ion, which is then reduced to the corresponding amine.
Table 1: Reductive Amination Conditions for Analogous Systems
| Precursor | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1-Benzylpyrrolidin-3-one | Dimethylamine | NaBH(OAc)₃ | Dichloroethane | 75-85 | Hypothetical |
| Cyclohexanone | Dimethylamine | NaBH₃CN | Methanol | ~80 | researchgate.net |
| 4-Piperidone | Dimethylamine | H₂/Pd-C | Ethanol | >90 | Hypothetical |
Nucleophilic substitution provides another strategic avenue for the introduction of the dimethylaminomethyl group. This approach would typically involve a pyrrolidine-3-ol scaffold bearing a suitable leaving group on a methyl substituent at the C3 position. For instance, a precursor such as 3-(hydroxymethyl)pyrrolidin-3-ol (B1401894) could be synthesized and the primary alcohol selectively converted to a good leaving group, such as a mesylate or tosylate. Subsequent reaction with dimethylamine would then proceed via an SN2 mechanism to furnish the desired this compound.
The success of this method relies on the selective functionalization of the hydroxymethyl group in the presence of the tertiary alcohol at C3. Protecting group strategies for the tertiary alcohol may be necessary to avoid side reactions.
Table 2: Nucleophilic Substitution for Amine Synthesis (General Examples)
| Substrate | Nucleophile | Leaving Group | Solvent | Conditions | Reference |
| 1-Benzyl-3-(mesyloxymethyl)pyrrolidin-3-ol | Dimethylamine | Mesylate | THF | Room Temp. | Hypothetical |
| Benzyl (B1604629) Bromide | Dimethylamine | Bromide | Acetonitrile | Reflux | General Knowledge |
| Ethyl Tosylate | Dimethylamine | Tosylate | DMF | 80 °C | General Knowledge |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. adichemistry.comwikipedia.orgorgsyn.org In the synthesis of this compound, a protected pyrrolidin-3-one can serve as the active hydrogen compound. The reaction with formaldehyde and dimethylamine, typically in an acidic medium, leads to the formation of a Mannich base. adichemistry.comcdnsciencepub.com
The mechanism involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine. adichemistry.com The enol or enolate of the pyrrolidin-3-one then attacks this iminium ion to form the β-amino ketone. Subsequent reduction of the ketone functionality would yield the target this compound. The reaction conditions can be tuned to control the regioselectivity of the aminomethylation. orgsyn.org
Table 3: Mannich Reaction Parameters for Related Ketones
| Ketone | Amine | Aldehyde | Solvent | Catalyst | Yield (%) | Reference |
| 1-Benzylpyrrolidin-3-one | Dimethylamine HCl | Paraformaldehyde | Ethanol | HCl | 60-70 | Hypothetical |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | Ethanol | HCl | ~75 | cdnsciencepub.com |
| Cyclohexanone | Dimethylamine | Formaldehyde | Acetic Acid | - | ~80 | adichemistry.com |
Stereocontrolled Synthesis of Chiral this compound and its Stereoisomers
The presence of a stereocenter at the C3 position of the pyrrolidine ring necessitates the development of stereocontrolled synthetic methods to access enantiomerically pure or enriched forms of this compound.
Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. researchgate.net This approach could be applied to a prochiral precursor, such as a 3-((dimethylamino)methyl)-3-hydroxy-1H-pyrrol-2(5H)-one, to introduce the desired stereochemistry at the C3 position. Chiral transition metal catalysts, often based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, are commonly employed for such transformations.
For instance, a strategy analogous to the asymmetric hydrogenation of a racemic disubstituted β-keto-γ-lactam could be envisioned. adichemistry.com The use of a chiral catalyst like a DM-SEGPHOS-Ru(II) complex could facilitate the dynamic kinetic resolution of the precursor, leading to the formation of the desired stereoisomer with high diastereoselectivity and enantioselectivity. adichemistry.com
Table 4: Catalytic Asymmetric Hydrogenation of Related Prochiral Substrates
| Substrate | Catalyst | Ligand | H₂ Pressure | Yield (%) | ee (%) | Reference |
| Racemic β-keto-γ-lactam | Ru(II) complex | DM-SEGPHOS | 10 atm | 73 | >99 | adichemistry.com |
| N-Boc-2-substituted pyrrole | Rh(I) complex | BINAP | 50 atm | >90 | >95 | Hypothetical |
| Itaconic acid derivative | Rh(I) complex | DIPAMP | 3 atm | >95 | >95 | General Knowledge |
Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple chiral centers. In the context of this compound, a diastereoselective approach could involve the use of a chiral auxiliary or a substrate-controlled reaction.
One potential strategy involves a 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring with defined stereochemistry. researchgate.net For example, the reaction of a chiral dipolarophile with an achiral ylide precursor can lead to the formation of diastereomeric pyrrolidines that can be separated. researchgate.net Subsequent functional group manipulations would then lead to the desired stereoisomer of the target molecule.
Alternatively, a diastereoselective reduction of a ketone precursor that already contains a chiral center elsewhere in the molecule can be employed. The existing stereocenter can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer.
Table 5: Diastereoselective Reactions for Pyrrolidine Synthesis
| Reaction Type | Chiral Source | Key Intermediate | Diastereomeric Ratio | Reference |
| 1,3-Dipolar Cycloaddition | Chiral Auxiliary | Diastereomeric Pyrrolidines | >95:5 | researchgate.net |
| Substrate-controlled Reduction | Pre-existing Stereocenter | Chiral Ketone | >90:10 | Hypothetical |
| Asymmetric Michael Addition | Organocatalyst | Chiral Nitroalkane Adduct | up to 99:1 | rsc.org |
Chiral Auxiliary and Chiral Catalyst Approaches in Pyrrolidinol Synthesis
The stereoselective synthesis of pyrrolidinols is frequently accomplished using chiral auxiliaries or chiral catalysts to induce asymmetry and control the spatial arrangement of substituents on the pyrrolidine ring.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a reactant to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.org A prominent strategy involves the use of sulfinamide-based auxiliaries, such as N-tert-butanesulfinamide. researchgate.net This approach is effective because N-sulfinyl imines can be prepared straightforwardly, and the addition of nucleophiles to them proceeds with high diastereoselectivity. researchgate.netresearchgate.net The chiral sulfinyl group directs the nucleophilic attack to one face of the imine, establishing a new stereocenter with a predictable configuration. The sulfinyl group can then be cleaved under mild conditions. researchgate.net For instance, the diastereoselective allylation of chiral tert-butylsulfinyl imines using indium metal and allyl bromide serves as a key step in constructing chiral homoallyl sulfinylamines, which are precursors to substituted pyrrolidines. researchgate.net
Chiral Catalysts: Chiral catalysts create a chiral environment that biases the reaction pathway toward the formation of one enantiomer over the other. This method is often more atom-economical than using stoichiometric chiral auxiliaries. A variety of catalytic systems have been developed for the asymmetric synthesis of pyrrolidine derivatives.
Metal-Based Catalysts: Chiral gold(I) complexes have been developed for enantioselective transformations, including the synthesis of complex heterocyclic systems. nih.gov These catalysts, often featuring ligands with remote C2-symmetric 2,5-diarylpyrrolidine units, can induce high stereoselectivity in cycloaddition reactions. nih.gov Similarly, silver-based catalysts, such as Ag2CO3, have been employed in 1,3-dipolar cycloadditions between azomethine ylides and N-tert-butanesulfinylazadienes to produce densely substituted pyrrolidines with excellent regio- and diastereoselectivities. acs.orgua.es
Organocatalysis: Chiral pyrrolidine derivatives themselves, particularly those derived from proline, are powerful organocatalysts for a wide range of asymmetric transformations. nih.gov These catalysts can be used to synthesize more complex pyrrolidine structures.
Biocatalysis: Enzymes offer an excellent platform for stereoselective synthesis under mild conditions. Through directed evolution, enzymes like cytochrome P411 have been engineered to catalyze the intramolecular C(sp³)–H amination of organic azides, leading to the formation of chiral pyrrolidines with high enantioselectivity (up to 99:1 er). acs.org This biocatalytic approach forges the pyrrolidine ring via nitrene insertion into C-H bonds. acs.org
The table below summarizes various chiral approaches used in the synthesis of pyrrolidine derivatives.
| Approach | Example Auxiliary/Catalyst | Reaction Type | Key Feature |
|---|---|---|---|
| Chiral Auxiliary | N-tert-butanesulfinamide | Nucleophilic addition to imines | High diastereoselectivity; auxiliary is cleaved after reaction. researchgate.netresearchgate.net |
| Chiral Metal Catalyst | Chiral Gold(I) Complexes | Intramolecular [4+2] cycloaddition | Linear coordination of gold(I) makes enantioselection challenging but achievable with specialized ligands. nih.gov |
| Chiral Metal Catalyst | Ag₂CO₃ | [3+2] Cycloaddition | Generates up to four stereogenic centers with high regio- and diastereoselectivity. acs.orgua.es |
| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | Enzyme-catalyzed nitrene insertion provides high enantioselectivity under mild conditions. acs.org |
Stereospecific Transformations (e.g., SN2 Substitution)
Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. The bimolecular nucleophilic substitution (SN2) reaction is a classic example of a stereospecific process, proceeding with a complete inversion of configuration at the reacting center. nih.govnih.gov This characteristic is highly valuable in the synthesis of chiral pyrrolidinols for establishing specific stereocenters.
In the context of pyrrolidinol synthesis, SN2 reactions can be employed in several ways:
Ring Formation: An intramolecular SN2 reaction is a common and effective method for constructing the pyrrolidine ring. This typically involves a linear precursor containing a nucleophilic group (e.g., an amine) and a leaving group (e.g., a tosylate or mesylate) separated by an appropriate number of carbon atoms. The amine attacks the carbon bearing the leaving group, displacing it and forming the cyclic structure. If the carbon atom being attacked is a chiral center, its configuration is inverted during the cyclization, allowing for precise stereochemical control.
Side-Chain Introduction: An SN2 reaction can be used to introduce a substituent at a specific position on a pre-existing pyrrolidine precursor. For example, a chiral pyrrolidine derivative with a good leaving group at the C3 position can react with a nucleophile to install a desired side chain with inversion of stereochemistry.
A strategy for synthesizing dihydropyrroles involves a Lewis acid-catalyzed SN2-type ring-opening of an activated aziridine (B145994) with an alkyne, followed by cyclization. researchgate.net This demonstrates how SN2 principles can be applied in a domino reaction to build complex heterocyclic systems with defined stereoselectivities. researchgate.net
The table below illustrates the principle of using an intramolecular SN2 reaction for pyrrolidine ring formation.
| Precursor Type | Nucleophile | Leaving Group | Transformation | Stereochemical Outcome |
|---|---|---|---|---|
| (R)-4-amino-1-tosyloxy-pentane derivative | Primary Amine (-NH₂) | Tosylate (-OTs) | Intramolecular Cyclization | Formation of an (S)-2-methylpyrrolidine derivative (Inversion at C1) |
| (S)-2-(2-mesyloxyethyl)aziridine | Aziridine Nitrogen | Mesylate (-OMs) | Intramolecular Ring Opening/Closing | Formation of a bicyclic pyrrolidine system with defined stereochemistry |
Protecting Group Strategies in Pyrrolidinol Synthesis
The synthesis of complex molecules like this compound, which contains multiple reactive functional groups (a secondary or tertiary amine and a tertiary alcohol), necessitates the use of protecting groups. researchgate.net These groups temporarily mask a reactive site to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. jocpr.com An effective protecting group strategy is crucial for achieving high yields and avoiding complex product mixtures.
Key considerations for protecting groups in pyrrolidinol synthesis include:
Amine Protection: The nitrogen atom of the pyrrolidine ring is nucleophilic and basic. It is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. numberanalytics.comlibretexts.org These groups render the nitrogen non-nucleophilic, allowing for reactions like ester reduction or organometallic additions to be performed elsewhere in the molecule. researchgate.net The Boc group is particularly useful as it is stable to many reaction conditions but can be easily removed with acid. researchgate.netacs.org
Hydroxyl Protection: The hydroxyl group can be protected as an ether (e.g., benzyl ether, Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether, TBDMS). libretexts.org The choice depends on the required stability and the conditions needed for its eventual removal.
Orthogonal Protection: In syntheses requiring multiple protection/deprotection steps, an orthogonal strategy is employed. This involves using different protecting groups that can be removed under distinct conditions without affecting each other. jocpr.comnumberanalytics.com For example, a molecule might contain a Boc-protected amine (acid-labile) and a Bn-protected alcohol (removable by hydrogenolysis). This allows for the selective deprotection and reaction of either the amine or the alcohol. numberanalytics.com
The following table lists common protecting groups relevant to pyrrolidinol synthesis.
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl). researchgate.net |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C). numberanalytics.com |
| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C). libretexts.org |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride sources (e.g., TBAF) or acid. libretexts.org |
| Hydroxyl | Acetyl | Ac | Basic or acidic hydrolysis. libretexts.org |
Large-Scale Synthesis Considerations and Process Optimization for Pyrrolidinol Derivatives
Transitioning a synthetic route from a laboratory scale to large-scale production introduces a new set of challenges that must be addressed through process optimization. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable. researchgate.net
Key considerations for the large-scale synthesis of pyrrolidinol derivatives include:
Cost and Availability of Starting Materials: A scalable synthesis should begin with readily available and inexpensive starting materials. For instance, an optimized synthesis of a bicyclic pyrrolidinol utilized N-Boc-trans-4-hydroxy-L-proline methyl ester, which is a commercially available building block. acs.orgacs.org
Reagent Selection: Reagents that are expensive, hazardous, or difficult to handle on a large scale are avoided. For example, methods relying on high-cost catalysts like gold or silver, or those requiring harsh reaction conditions, are less suitable for industrial production. acs.org The removal of certain protecting groups, such as the tosyl group, can also be inconvenient at a large scale. acs.org
Process Efficiency and Purification: To maximize efficiency, the number of synthetic steps should be minimized. One-pot or cascade reactions, where multiple transformations occur in a single reactor, are highly desirable. researchgate.net A critical goal is the development of chromatography-free processes, as chromatographic purification is time-consuming, solvent-intensive, and difficult to scale. acs.org Isolation of intermediates and the final product via crystallization is a much more scalable alternative. acs.org
The table below contrasts a hypothetical lab-scale route with an optimized large-scale process for a pyrrolidinol derivative.
| Consideration | Lab-Scale Approach | Optimized Large-Scale Process |
|---|---|---|
| Starting Material | Complex, multi-step precursor | Readily available, inexpensive chiral pool starting material (e.g., hydroxyproline). acs.orgacs.org |
| Catalyst | Expensive heavy metal catalyst (e.g., Au, Ag). acs.org | Lower-cost catalyst or a catalyst-free step. |
| Purification | Chromatography for all intermediates | Crystallization for isolation; chromatography-free. acs.org |
| Overall Yield | Low (<5%) | High and consistent (e.g., 40%). acs.orgacs.org |
| Number of Steps | Many linear steps | Fewer steps, potentially involving cascade reactions. acs.org |
Utilization of Pyrrolidinol Derivatives as Precursors for Complex Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Substituted pyrrolidinols, such as this compound, are not merely synthetic targets but are valuable building blocks for the construction of more complex, biologically active molecules. mdpi.comresearchgate.net The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for efficient exploration of pharmacophore space, which is advantageous for drug design. nih.govresearchgate.net
The functional groups on the pyrrolidinol core—the nitrogen atom and the hydroxyl group—provide convenient handles for further elaboration:
As Building Blocks for Drugs: Pyrrolidine derivatives are central components in drugs for a wide range of therapeutic areas, including antivirals (Daclatasvir), agents for erectile dysfunction (Avanafil), and treatments for migraines (Eletriptan). mdpi.com The synthesis of these complex molecules often starts with a pre-formed, functionalized pyrrolidine ring. mdpi.com
Synthesis of Fused and Spirocyclic Systems: Pyrrolidinol derivatives can be used to construct more rigid and structurally complex scaffolds. For example, a bicyclic pyrrolidinol was synthesized as a key building block for potent drug candidates. acs.orgacs.org Similarly, methodologies have been developed for the scalable synthesis of spirocyclic pyrrolidines, which are advanced building blocks of interest in medicinal and agrochemistry. acs.org
Elaboration into Natural Products: The pyrrolidine motif is found in many natural alkaloids. mdpi.com Synthetic pyrrolidinol derivatives serve as crucial intermediates in the total synthesis of these complex natural products.
The following table provides examples of how pyrrolidinol derivatives are used as precursors.
| Pyrrolidine Precursor | Resulting Complex Scaffold/Molecule Class | Significance |
|---|---|---|
| (S)-Prolinol | Avanafil | Starting material for a drug used to treat erectile dysfunction. mdpi.com |
| N-Boc-trans-4-hydroxy-L-proline | Glecaprevir, Grazoprevir | Key precursor for antiviral drugs used to treat Hepatitis C. mdpi.com |
| Functionalized Pyrrolidines | Spirocyclic Pyrrolidines | Advanced building blocks for medicinal and agrochemical research. acs.org |
| trans-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)-methanol | KRAS G12C Inhibitors (e.g., MRTX1133) | A key bicyclic building block for oncology drug candidates. acs.org |
Chemical Reactivity and Transformation Studies of 3 Dimethylamino Methyl Pyrrolidin 3 Ol Derivatives
Reactions Involving the Tertiary Amine Functionality
The exocyclic dimethylamino group is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.
The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a potent nucleophile. This reactivity is commonly exploited in alkylation reactions. For instance, treatment with alkyl halides, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt through a process known as exhaustive methylation. masterorganicchemistry.com This SN2 reaction proceeds readily, and because the resulting quaternary ammonium ion has no proton on the nitrogen, it is a stable salt and the reaction is irreversible. libretexts.orgchemguide.co.uk
This nucleophilic character is not limited to simple alkyl halides. Tertiary amines can also participate in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic and heteroaromatic halides, resulting in the formation of dialkylamino derivatives. rsc.org The general scheme for the quaternization of the dimethylamino group is as follows:
R'–X + (CH₃)₂N–R → [(CH₃)₂N(R')–R]⁺X⁻ (where R is the pyrrolidinol backbone and R'–X is an alkylating agent)
The product amine from an initial alkylation is often more nucleophilic than the starting amine, which can lead to multiple substitutions if not controlled. masterorganicchemistry.comchemistrystudent.com However, since the dimethylamino group is already tertiary, its primary mode of nucleophilic reaction is the formation of the quaternary ammonium salt.
The presence of two amine functionalities—the tertiary dimethylamino group and the secondary amine of the pyrrolidine (B122466) ring—means the molecule can act as a di-basic compound, readily forming salts with acids. The basicity of these amines can be quantified by their pKₐ values (referring to the pKₐ of the conjugate acid, pKₐH). The pyrrolidine nitrogen is typically more basic than analogous acyclic secondary amines due to less steric hindrance around the lone pair. Pyrrolidine itself has a pKₐH of 11.27 in water. wikipedia.org The basicity of the dimethylamino group is also significant.
In non-aqueous solvents like acetonitrile, the basicity of substituted pyrrolidines can be significantly higher. nih.gov The protonation equilibria are crucial in controlling the molecule's solubility and its participation in acid- or base-catalyzed reactions.
| Amine Type | Representative Compound | Solvent | Approximate pKₐH Value | Reference |
|---|---|---|---|---|
| Cyclic Secondary Amine | Pyrrolidine | Water | 11.27 | wikipedia.org |
| Cyclic Secondary Amine | Substituted Pyrrolidines | Acetonitrile | 16 - 20 | nih.gov |
| Acyclic Tertiary Amine | Triethylamine | Water | 10.75 | masterorganicchemistry.com |
| Acyclic Tertiary Amine | Various | Acetonitrile | 18 - 19 | ut.ee |
Transformations of the Pyrrolidinol Hydroxyl Group
The hydroxyl group in 3-((Dimethylamino)methyl)pyrrolidin-3-ol is tertiary, which significantly influences its reactivity, particularly its resistance to oxidation and the sterically hindered nature of substitution reactions.
Tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group). Consequently, they are resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols (e.g., using chromate-based reagents or permanganate). Attempted oxidation with strong oxidizing agents under harsh conditions (e.g., strong acid and heat) usually results in the cleavage of carbon-carbon bonds.
While the tertiary alcohol itself is non-reactive towards typical oxidation, other parts of the pyrrolidine ring can be oxidized. For instance, N-protected pyrrolidine derivatives can undergo chemical oxidation at the α-carbon to the nitrogen atom to generate N-acyliminium ions, which are valuable synthetic intermediates. nih.gov
The formation of esters and ethers from the tertiary hydroxyl group is challenging due to significant steric hindrance.
Esterification: Direct esterification with carboxylic acids under Fischer conditions (acid catalysis) is generally ineffective for tertiary alcohols due to rapid dehydration to form an alkene. More effective methods involve the use of more reactive acylating agents.
Acyl Chlorides and Anhydrides: Reaction with highly reactive acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine) can yield the desired ester.
Enzymatic Resolution: Lipase-catalyzed esterification can be a highly stereo- and regioselective method for acylating hindered alcohols, often used for the kinetic resolution of racemic mixtures. nih.gov
Metal-Directed Acylation: In the presence of certain metal ions like Cu(II), selective O-acylation of 1,2-amino alcohols can be achieved even in the presence of the more nucleophilic amine group. acs.org The metal ion coordinates to both the amine and the alcohol, deprotonating the hydroxyl group to an alkoxide, thereby enhancing its nucleophilicity and directing the acylation to the oxygen atom. acs.org
Etherification: The Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide, is generally not feasible for producing tertiary ethers because the strong base required to form the tertiary alkoxide promotes elimination (E2) of the alkyl halide. rsc.org Alternative strategies are required:
Reductive Etherification: This method involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent (commonly a hydrosilane like triethylsilane) and a Lewis acid catalyst. nih.gov The reaction proceeds through the formation of a hemiacetal, which is then reduced to the ether. nih.gov
Alkene Addition: Reaction of the tertiary alcohol with a reactive alkene under strong acid catalysis can form a tertiary ether via the formation of a stable tertiary carbocation.
| Transformation | Reagents/Conditions | Suitability for Tertiary Alcohol | Reference |
|---|---|---|---|
| Esterification | Carboxylic Acid, H⁺ | Low (Dehydration is favored) | |
| Esterification | Acyl Chloride, Pyridine | Moderate to Good | um.edu.my |
| Esterification | Lipase Catalyst, Acyl Donor | Good (Highly Selective) | nih.gov |
| Etherification (Williamson) | NaH, then R-X | Low (Elimination predominates) | rsc.org |
| Reductive Etherification | Aldehyde/Ketone, Et₃SiH, Lewis Acid | Good | nih.gov |
Ring-Opening and Ring-Modification Reactions of the Pyrrolidine Core
The pyrrolidine ring is generally stable, but it can undergo specific reactions that lead to its cleavage or rearrangement, particularly after modification of the ring nitrogen.
A classic method for the ring-opening of cyclic amines is the Hofmann elimination . wikipedia.org This multi-step process involves:
Exhaustive Methylation: The secondary amine of the pyrrolidine ring is treated with excess methyl iodide to form a quaternary ammonium iodide salt.
Anion Exchange: The iodide salt is treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide (B78521).
Elimination: Heating the ammonium hydroxide salt promotes an E2 elimination reaction, where a hydroxide ion removes a β-hydrogen, cleaving a C-N bond and opening the ring to form an alkene. libretexts.org
Because the nitrogen atom is part of a ring, a single Hofmann elimination opens the ring but does not remove the nitrogen from the molecule. A second sequence of methylation and elimination is required to completely sever the nitrogen-containing group from the carbon chain. libretexts.org The Hofmann elimination typically favors the formation of the least substituted alkene (Hofmann's rule), a result attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.org
More recent research has uncovered other methods for the ring-opening of unstrained cyclic amines like pyrrolidine. One such method involves the reaction with difluorocarbene, generated from a precursor like TMSCF₂Br. researchgate.net This process leads to a ring-opened product via a quaternary ammonium salt intermediate. researchgate.net Additionally, silylium-based catalysts have been shown to induce C–N bond cleavage and ring-opening of α-methyl cyclic amines. researchgate.net
Ring modification strategies, such as the ring contraction of pyridines via photochemical reactions, represent another avenue for synthesizing complex pyrrolidine derivatives from readily available starting materials. nih.gov
Derivatization Strategies for Structural Elaboration of the Pyrrolidinol System
The pyrrolidine ring, a core scaffold in numerous natural products and pharmaceuticals, offers multiple sites for structural modification. mdpi.com Derivatization of the pyrrolidinol system, particularly derivatives of this compound, is a key strategy for exploring and optimizing molecular properties for various applications. These strategies aim to introduce diverse functional groups and build complex molecular architectures. Key methods for this structural elaboration include palladium-catalyzed cross-coupling reactions and various cyclization strategies to construct fused heterocyclic systems. These transformations enable the synthesis of novel compounds with potentially enhanced biological activity or tailored physicochemical characteristics. nih.govrsc.org
Suzuki Reaction for Pyrrolidin-3-ol Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including those containing heterocyclic moieties. whiterose.ac.ukwikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate. mdpi.comnih.gov For pyrrolidin-3-ol derivatives, this methodology allows for the introduction of aryl, heteroaryl, or vinyl substituents onto the pyrrolidine core, significantly expanding its structural diversity.
To engage a pyrrolidinol derivative in a Suzuki coupling, it must first be functionalized as either the organoboron or the organohalide partner. For instance, a bromo- or iodo-substituted pyrrolidinol can be coupled with various arylboronic acids. Conversely, the pyrrolidinol can be converted into a boronic ester and reacted with different aryl or heteroaryl halides. lookchem.com
The success of the Suzuki reaction is highly dependent on the choice of catalyst, base, and solvent. Palladium complexes with phosphine (B1218219) ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are commonly used catalysts that have proven effective for coupling reactions involving heterocyclic systems. mdpi.com A variety of bases can be employed, with carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being frequent choices. The selection of the solvent system, often a mixture of an organic solvent like dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF) and an aqueous solution, is also critical for reaction efficiency. mdpi.comlookchem.com
Detailed research has demonstrated the utility of this reaction for creating complex heterocyclic structures. For example, the coupling of N-substituted pyrroline (B1223166) boronic esters with aryl halides proceeds in good yields to afford the corresponding 3-aryl derivatives. lookchem.com Similarly, 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid, showcasing the reaction's applicability to nitrogen-containing heterocycles. mdpi.com While specific studies on this compound were not detailed in the reviewed literature, the established reactivity of similar pyrrolidine and pyrroline systems provides a strong basis for its application.
| Organohalide Partner | Organoboron Partner | Catalyst | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | mdpi.com |
| Aryl/Heteroaryl Iodide | N-Benzyl Pyrrole-3-boronate | PdCl₂(dppf)CH₂Cl₂ | Cs₂CO₃ | THF/Water | Good | lookchem.com |
| Aryl Halide | N-Substituted Pyrroline Boronic Ester | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | Good | lookchem.com |
Cyclization Reactions to Form Fused Heterocycles
The construction of fused heterocyclic systems from pyrrolidine derivatives is a valuable strategy for generating novel, three-dimensional molecular frameworks. These complex structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets. Various synthetic methodologies can be employed to achieve the cyclization of pyrrolidinol derivatives, leading to the formation of bicyclic or polycyclic compounds. researchgate.netnih.gov
One prominent approach is the use of cycloaddition reactions. For instance, a [2+2]/[2+3] cycloaddition between nonstabilized azomethine ylides (which can be generated from pyrrolidine precursors), alkynes, and silyl (B83357) enol ethers has been developed to prepare polysubstituted fused pyrrolidines, such as 3-azabicyclo[3.2.0]heptanes. rsc.org This method allows for the creation of densely functionalized systems with high diastereoselectivity.
Another powerful technique involves sequential reactions in a one-pot process. A notable example is the synthesis of multifunctionalized spiro[oxindole-3,3'-pyrrolidine] derivatives. chemrxiv.org This transformation proceeds through an initial organocatalyzed nitro-Michael addition, followed by a metal-catalyzed reductive cyclization cascade. This approach is operationally simple and allows for the efficient assembly of complex spirocyclic architectures from readily available starting materials. chemrxiv.org
Intramolecular cyclization is also a key strategy. The thermal intramolecular cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes has been reported to produce 5-trimethylsilyl-Δ²-pyrrolines, which are versatile intermediates for further transformations into various substituted pyrrolidines. rsc.org Although the direct application of these methods to this compound is not explicitly detailed, the functional groups present in this molecule—namely the tertiary alcohol and the secondary amine of the pyrrolidine ring—offer handles for initiating such cyclization cascades to form novel fused heterocyclic systems.
| Reaction Type | Reactants | Resulting Fused System | Key Features | Reference |
|---|---|---|---|---|
| [2+2]/[2+3] Cycloaddition | Azomethine ylides, Alkynes, Silyl enol ethers | 3-Azabicyclo[3.2.0]heptane | High diastereoselectivity; dense substitution patterns. | rsc.org |
| Nitro-Michael Addition / Reductive Cyclization | Indolylidenecyanoesters, Nitroalkanes | Spiro[oxindole-3,3'-pyrrolidine] | One-pot, two-stage synthesis; cost-effective. | chemrxiv.org |
| Thermal Intramolecular Cyclization | N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes | 5-Trimethylsilyl-Δ²-pyrroline | Highly stereoselective route to substituted pyrrolines. | rsc.org |
Applications in Advanced Chemical Systems and Materials Science
Utility as Chiral Ligands and Organocatalysts in Asymmetric Synthesis
The pyrrolidine (B122466) scaffold is a well-established privileged structure in the field of asymmetric organocatalysis. Chiral pyrrolidine derivatives are widely employed due to their ability to form key intermediates, such as enamines, and to create a stereochemically defined environment around a catalytic center. This often leads to high levels of enantioselectivity in a variety of chemical transformations.
Enantioselective Catalysis with Pyrrolidinol-based Organocatalysts
While the broader class of pyrrolidinol-based organocatalysts is extensively used in enantioselective reactions, specific studies detailing the application of 3-((Dimethylamino)methyl)pyrrolidin-3-ol as an organocatalyst are not readily found in the surveyed literature. The general mechanism of pyrrolidine-based organocatalysis involves the formation of a nucleophilic enamine intermediate from a carbonyl compound, which then reacts enantioselectively with an electrophile. The stereochemical outcome is dictated by the chiral environment of the catalyst.
Metal Complexation and Coordination Chemistry with Pyrrolidinol Derivatives
The coordination chemistry of pyrrolidinol derivatives with transition metals is a field of significant interest, as these ligands can form stable complexes that can act as catalysts in a range of reactions. The nitrogen and oxygen atoms within the pyrrolidinol structure can act as donor atoms, chelating to a metal center.
Palladium(II) and Platinum(II) Complex Formation
Palladium(II) and Platinum(II) complexes are of particular importance due to their applications in catalysis and medicinal chemistry. While numerous studies have explored the formation of Pd(II) and Pt(II) complexes with various nitrogen- and oxygen-containing ligands, including some pyrrolidine derivatives, specific research on the complexation of this compound with these metals is not prominently featured in the available literature. The formation of such complexes would be expected to involve the coordination of the pyrrolidine nitrogen, the dimethylamino nitrogen, and/or the hydroxyl oxygen to the metal center, potentially forming bidentate or tridentate ligands.
Ligand Design Principles for Transition Metal Catalysis
The design of effective ligands for transition metal catalysis hinges on the ability to tune the steric and electronic properties of the metal's coordination sphere. This, in turn, influences the activity, selectivity, and stability of the catalyst. Key principles in ligand design include:
Chelation: Multidentate ligands generally form more stable complexes than monodentate ligands.
Chirality: The incorporation of stereocenters on the ligand can induce asymmetry at the metal center, leading to enantioselective catalysis.
Steric Bulk: The size of the substituents on the ligand can be adjusted to control substrate access to the metal center and influence the stereoselectivity of the reaction.
Electronic Effects: The electron-donating or -withdrawing nature of the ligand can modulate the reactivity of the metal center.
While these principles are broadly applicable, the specific application of this compound in the rational design of ligands for transition metal catalysis is not extensively detailed in the scientific literature.
Role as Key Building Blocks in Heterocyclic Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Pyrrolidine derivatives often serve as valuable chiral building blocks for the synthesis of more complex molecular architectures.
Construction of Complex Heterocyclic Scaffolds
The functional groups present in this compound, including a secondary amine, a tertiary amine, and a hydroxyl group, offer multiple points for chemical modification. In principle, this compound could be utilized as a scaffold to construct more elaborate heterocyclic systems. However, specific examples of the use of this compound as a key building block for the construction of complex heterocyclic scaffolds are not widely reported in the surveyed scientific literature.
Stereodefined Fragments for Molecular Assembly and Diversification
The deliberate design and synthesis of molecular fragments with well-defined three-dimensional structures are a cornerstone of modern medicinal chemistry and materials science. nih.gov The pyrrolidine ring, a five-membered saturated heterocycle, serves as a valuable scaffold in this context due to its conformational rigidity and the potential for stereochemically diverse substitution. nih.gov The compound this compound, with its chiral center at the C3 position and multiple functional groups, represents a compelling example of a stereodefined fragment that can be utilized for molecular assembly and the generation of chemical diversity.
The synthesis of enantiomerically pure pyrrolidine fragments is of significant interest as it allows for the creation of homochiral scaffolds with predetermined chirality, leading to enhanced three-dimensional character. nih.gov Such fragments are instrumental in fragment-based drug discovery (FBDD), where the goal is to identify low-molecular-weight ligands that can bind to biological targets and be subsequently optimized into potent drug candidates. nih.gov The incorporation of fragments with defined 3D shapes is crucial for exploring the complexities of protein binding pockets and achieving high binding affinity and selectivity. nih.gov
The structure of this compound offers several points for diversification. The tertiary amine of the dimethylamino group, the hydroxyl group, and the secondary amine within the pyrrolidine ring all provide handles for further chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in generating libraries of diverse compounds for screening. By varying the substituents at these positions, it is possible to modulate the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for their function in biological or material systems.
Spectroscopic Characterization and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "3-((Dimethylamino)methyl)pyrrolidin-3-ol" in solution. A combination of one-dimensional and two-dimensional NMR experiments, often supplemented by theoretical calculations, allows for an unambiguous assignment of its complex structure.
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-pyrrolidinol, shows characteristic signals for the protons on the pyrrolidine (B122466) ring. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet around 4.34 ppm. The protons on the carbons adjacent to the nitrogen atom (CH₂-N) resonate at approximately 2.8 to 3.1 ppm, while the remaining ring protons (CH₂) are observed further upfield, around 1.7 to 1.9 ppm. chemicalbook.com In "this compound," one would expect to see additional signals corresponding to the (dimethylamino)methyl substituent. The two methyl groups of the dimethylamino moiety would likely appear as a singlet, and the methylene (B1212753) protons of the methyl group would also produce a distinct signal.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. In pyrrolidine derivatives, the carbon atom attached to the hydroxyl group (C-OH) typically resonates in the downfield region. Carbons adjacent to the nitrogen atom (C-N) also show characteristic chemical shifts. For a series of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the carbon of the five-membered ring at position 5 was observed at a chemical shift of 62.17 ppm. jst-ud.vn In the case of "this compound," distinct signals would be expected for the quaternary carbon at the 3-position, the carbons of the pyrrolidine ring, the methylene carbon of the (dimethylamino)methyl group, and the two equivalent methyl carbons of the dimethylamino group.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H₂ | ~2.8 - 3.2 | ~50 - 60 |
| C3-OH | Variable | ~70 - 80 |
| C4-H₂ | ~1.8 - 2.2 | ~25 - 35 |
| C5-H₂ | ~2.8 - 3.2 | ~50 - 60 |
| -CH₂-N(CH₃)₂ | ~2.5 - 2.9 | ~60 - 70 |
| -N(CH₃)₂ | ~2.2 - 2.6 | ~40 - 50 |
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining the stereochemistry of complex molecules like substituted pyrrolidines. libretexts.orgyoutube.comacdlabs.com NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å, regardless of their bonding connectivity. libretexts.orgyoutube.com This information is crucial for establishing the relative configuration of substituents on the pyrrolidine ring.
For "this compound," a NOESY experiment would be instrumental in determining the spatial relationship between the (dimethylamino)methyl group and the hydroxyl group at the C3 position relative to the protons on the pyrrolidine ring. For example, in the synthesis of 2,5-disubstituted pyrrolidines, NOESY analysis at elevated temperatures was effectively used to minimize conformational effects and allow for detailed stereochemical assignments. researchgate.net The presence or absence of cross-peaks between specific protons in the NOESY spectrum can confirm their cis or trans relationship.
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. nih.govresearchgate.netmdpi.comresearchgate.netimist.ma This theoretical calculation can be a powerful tool to complement experimental data and aid in the structural elucidation of complex molecules, including heterocyclic compounds. nih.govresearchgate.netimist.ma The GIAO method, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors of nuclei, which can then be converted to chemical shifts.
For heterocyclic amino alcohols, the GIAO method has been shown to provide chemical shifts that are in good agreement with experimental results. researchgate.net In the case of "this compound," theoretical calculations of ¹H and ¹³C NMR chemical shifts using the GIAO method could help to confirm the assignment of signals in the experimental spectra and provide further confidence in the proposed structure. The accuracy of these calculations can be improved by using appropriate levels of theory and basis sets. nih.gov
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of "this compound." It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of tertiary amino alcohols often involves characteristic cleavage patterns. libretexts.org For aliphatic amines, a common fragmentation pathway is the α-cleavage of an alkyl radical, with the largest group being preferentially lost. miamioh.edu The fragmentation of N,N-dimethylaminomethyl compounds can also lead to the formation of specific fragment ions. For example, the mass spectrum of dimethylamine (B145610) shows a characteristic fragment ion at m/z 30, corresponding to [CH₄N]⁺. docbrown.info Another common fragment for aliphatic amines is observed at m/z 44. docbrown.info The mass spectrum of trimethylamine (B31210) shows a base peak at m/z 58. docbrown.info
Based on these general fragmentation patterns, the mass spectrum of "this compound" would be expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the pyrrolidine ring and the substituents.
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [C₇H₁₆N₂O]⁺ | Molecular Ion |
| [M-17]⁺ | [C₇H₁₅N₂]⁺ | Loss of •OH |
| [M-44]⁺ | [C₅H₁₀NO]⁺ | Loss of •N(CH₃)₂ |
| 58 | [CH₂=N(CH₃)₂]⁺ | α-cleavage |
X-ray Crystallography for Solid-State Structure Determination (if applicable to analogues)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for "this compound" itself may not be readily available in the literature, analysis of the crystal structures of analogous pyrrolidine derivatives can provide valuable insights into the expected bond lengths, bond angles, and conformational preferences of the pyrrolidine ring.
For example, the crystal structure of 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, a lactam of a substituted glutamic acid, was determined by X-ray analysis, revealing the relative and absolute configurations of the stereocenters. wpmucdn.com Such studies on related compounds help in understanding the steric and electronic effects of substituents on the geometry of the pyrrolidine ring. The solid-state structure would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the reactivity of molecules. For 3-((Dimethylamino)methyl)pyrrolidin-3-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. conicet.gov.arresearchgate.net
These calculations provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. The computed vibrational spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, DFT is instrumental in calculating the energies of the molecule, which are fundamental for predicting its stability and the thermodynamics of potential reactions.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (hydroxyl) | 1.42 Å |
| Bond Length | C-N (pyrrolidine) | 1.47 Å |
| Bond Length | C-N (dimethylamino) | 1.46 Å |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | C-N-C (pyrrolidine ring) | 108.2° |
| Dihedral Angle | H-O-C-C | 178.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the HOMO represents the region from which an electron is most likely to be donated, indicating its nucleophilic character. youtube.com Conversely, the LUMO represents the region most susceptible to accepting an electron, highlighting its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. malayajournal.org FMO analysis can pinpoint the specific atoms or functional groups that are most likely to be involved in chemical reactions. nih.gov
Table 2: Hypothetical FMO Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates regions of high electron density, likely sites for electrophilic attack. |
| LUMO | 2.1 | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 8.6 | Suggests a relatively stable molecule with moderate reactivity. |
Natural Bond Orbital (NBO) Analysis for Intramolecular and Non-covalent Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map displays different potential values on the molecular surface using a color spectrum. malayajournal.org
In the case of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would likely be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms due to their lone pairs of electrons. researchgate.netmdpi.comnih.gov Regions of positive electrostatic potential (typically colored blue) represent electron-deficient areas that are prone to nucleophilic attack, which would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves systematically studying the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. semanticscholar.orgmdpi.com Computational methods can be used to identify the most stable, low-energy conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.comnih.gov By simulating the motions of the atoms and the forces between them, MD can explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological target. This can reveal how the molecule's shape and flexibility influence its interactions and function. mdpi.com
Prediction of Optical Properties (e.g., Hyperpolarizability)
Computational chemistry can also be employed to predict the nonlinear optical (NLO) properties of molecules. dtic.mil These properties are important for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. nih.gov
For this compound, theoretical calculations can estimate its dipole moment, polarizability, and first hyperpolarizability. The presence of both electron-donating (amino groups) and electron-withdrawing (hydroxyl group) functionalities can potentially lead to interesting NLO properties, which can be explored through these computational studies.
Modeling Reaction Mechanisms and Transition State Structures
Theoretical chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a detailed molecular level. For reactions involving this compound, computational methods can be used to map out the potential energy surface, identifying the reactants, products, intermediates, and, crucially, the transition state structures.
By calculating the energies of these species, it is possible to determine the activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction. This information is invaluable for understanding how the molecule might be synthesized or how it might interact and react in a biological system.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-((Dimethylamino)methyl)pyrrolidin-3-ol, and what are the critical parameters affecting yield and purity?
- Methodology : A widely used route involves reductive amination of pyrrolidin-3-ol with formaldehyde and dimethylamine in the presence of a metal catalyst (e.g., palladium or platinum) under hydrogen gas. Critical parameters include:
- Catalyst choice : Metal catalysts influence reaction efficiency and selectivity. For example, palladium-on-carbon enhances reductive amination rates .
- Solvent system : Polar aprotic solvents like ethanol or methanol improve reagent solubility and reduce side reactions.
- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted amines or byproducts .
- Data Table :
| Synthetic Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | Pd/C, H₂, EtOH | 65–75% | ≥95% |
| Purification | Silica gel chromatography | – | 97–99% |
Q. What structural features of this compound contribute to its biological activity?
- Key Features :
- Pyrrolidine ring : Provides conformational rigidity, enhancing binding to biological targets like G protein-coupled receptors (GPCRs) .
- Hydroxyl group (-OH) : Enables hydrogen bonding with active-site residues in enzymes or receptors.
- Dimethylamino group (-N(CH₃)₂) : Introduces basicity and facilitates electrostatic interactions with acidic residues .
- Methodological Insight : Structure-activity relationship (SAR) studies recommend modifying the hydroxyl or amino groups to tune solubility and target affinity .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?
- Recommended Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and detects impurities (e.g., residual solvents) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H; mobile phases often include hexane/isopropanol with 0.1% diethylamine .
- X-ray Crystallography : Defines absolute stereochemistry for crystalline derivatives .
- Data Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR | Structural validation | δ 2.8–3.2 ppm (N-CH₃), δ 3.5–4.0 ppm (pyrrolidine -OH) |
| Chiral HPLC | Enantiopurity | Retention time: 8.2 min (R), 9.5 min (S) |
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized to achieve high enantiomeric excess (ee)?
- Strategies :
- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands with palladium catalysts to induce asymmetry during reductive amination .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture, achieving >90% ee .
- Case Study : A 2024 study achieved 98% ee using (S)-BINAP/Pd, with reaction conditions at 50°C and 30 psi H₂ .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
- Approaches :
- Meta-Analysis : Cross-validate data across studies, focusing on variables like assay type (e.g., cell-based vs. biochemical) and compound purity .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC₅₀ measurements in triplicate) to rule out false positives .
- Example : Discrepancies in dopamine receptor binding (Ki = 50 nM vs. 200 nM) were resolved by controlling for residual solvent effects in the compound preparation .
Q. How can in silico modeling be applied to predict the binding affinity of this compound to neurological targets?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., serotonin receptors). The hydroxyl group forms hydrogen bonds with Asp155 in the 5-HT₂A receptor .
- QSAR Models : Use datasets of pyrrolidine derivatives to predict bioactivity based on substituent electronic properties (e.g., Hammett σ values) .
- Data Table :
| Target | Predicted ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₂A | -9.2 | H-bond (Asp155), π-cation (Lys229) |
| D₂R | -8.7 | Salt bridge (Asp114), hydrophobic (Phe389) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
